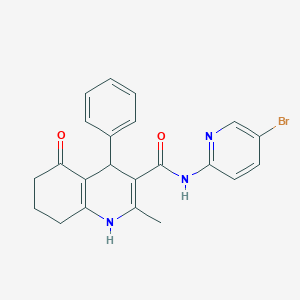
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an interesting candidate for further research.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory activity through the inhibition of various enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been found to exhibit significant antioxidant activity, which may be beneficial in the prevention of various diseases. It has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is the further exploration of its anti-cancer and anti-inflammatory activity, with the aim of developing new treatments for cancer and inflammatory diseases. Another potential direction is the investigation of its potential use as a neuroprotective agent, with the aim of developing new treatments for neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most commonly used methods is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by cyclization with 2-aminobenzophenone in the presence of an acid catalyst. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by the reaction with 2-aminobenzophenone in the presence of a base catalyst.
Scientific Research Applications
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
properties
Product Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C28H22Cl2N2O2 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
InChI Key |
FNYKWBINXSGSCR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)